molecular formula C5H8BrN3 B2709655 4-bromo-1-ethyl-1H-pyrazol-3-amine CAS No. 1006481-44-2

4-bromo-1-ethyl-1H-pyrazol-3-amine

Cat. No. B2709655
CAS RN: 1006481-44-2
M. Wt: 190.044
InChI Key: NCESDSGUTSIAKE-UHFFFAOYSA-N
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Description

“4-bromo-1-ethyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C5H8BrN3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-ethyl-1H-pyrazol-3-amine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 4-position with a bromine atom and at the 1-position with an ethyl group .


Chemical Reactions Analysis

Pyrazole compounds, including “4-bromo-1-ethyl-1H-pyrazol-3-amine”, can undergo various chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of diazo compounds and alkynyl bromides can give 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 4-bromo-1-ethyl-1H-pyrazol-3-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

The same study also conducted a molecular docking study on Lm-PTR1, complexed with Trimethoprim . This justified the better antileishmanial activity of the synthesized pyrazole derivatives .

Synthesis of Fused Pyrazolo Derivatives

4-bromo-1-ethyl-1H-pyrazol-3-amine can be used in the synthesis of fused pyrazolo derivatives . These derivatives have been studied for their anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .

Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This compound can be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis of 1,4’-bipyrazoles

4-Bromopyrazole can also be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have various applications in the field of medicinal chemistry .

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields of chemistry .

Future Directions

The future research directions for “4-bromo-1-ethyl-1H-pyrazol-3-amine” and other pyrazole derivatives could involve exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing more efficient synthesis methods and investigating their biological activities and mechanisms of action .

properties

IUPAC Name

4-bromo-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCESDSGUTSIAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-1H-pyrazol-3-amine

CAS RN

1006481-44-2
Record name 4-bromo-1-ethyl-1H-pyrazol-3-amine
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